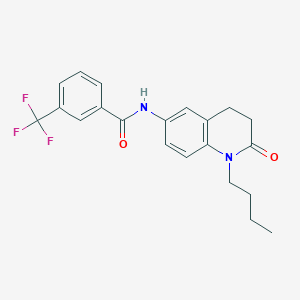

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (CAS: 941953-63-5) is a synthetic small molecule with a molecular formula of C21H21F3N2O2 and a molecular weight of 390.40 g/mol. Its structure comprises a 1-butyl-substituted tetrahydroquinolin-2-one core linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The compound is commercially available through Arctom Scientific as a research chemical, primarily for pharmaceutical and biotech applications .

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-2-3-11-26-18-9-8-17(13-14(18)7-10-19(26)27)25-20(28)15-5-4-6-16(12-15)21(22,23)24/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTVFRORXUAXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides and appropriate bases.

Formation of the Benzamide Moiety: The trifluoromethyl-substituted benzamide can be synthesized by reacting 3-(trifluoromethyl)benzoic acid with an amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline core, converting it to a hydroxyl group.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide has several notable applications in scientific research:

Medicinal Chemistry

The compound is studied for its potential therapeutic effects against various diseases due to its structural properties that suggest biological activity. Research indicates that quinoline derivatives often exhibit antimicrobial and anticancer properties.

Initial studies suggest that this compound may possess:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Activity : Quinoline derivatives are often investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as enzyme inhibition and receptor modulation .

Chemical Research

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group enhances metabolic stability and biological activity compared to analogs without this substituent .

Material Science

The compound may find applications in developing new materials due to its unique chemical properties that can influence physical characteristics such as solubility and reactivity.

Case Study 1: Antimicrobial Activity

A study examining various quinoline derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against several strains of bacteria. The presence of electron-withdrawing groups like trifluoromethyl was associated with enhanced activity against Mycobacterium smegmatis .

Case Study 2: Anticancer Research

Research into quinoline derivatives has indicated their potential in cancer therapy. Compounds exhibiting similar structures have been shown to inhibit specific enzymes involved in cancer cell metabolism, suggesting that this compound could be further explored for its anticancer properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide

This analogue (CAS: 922084-92-2) shares the 3-(trifluoromethyl)benzamide moiety but differs in the tetrahydroquinoline substituents and linker group. Key distinctions include:

- 1-Methyl vs.

- Pyrrolidinyl-ethyl linker : The additional ethyl-pyrrolidine group introduces a basic nitrogen, which may enhance solubility or receptor interactions absent in the target compound’s direct amide linkage .

Thioether-Containing Analogues ()

Several compounds in feature thioether linkages (e.g., -SCH2- groups) instead of the target compound’s amide bond. For example:

- 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide: This compound replaces the tetrahydroquinoline core with a thiazole-thioether system, likely reducing planarity and increasing metabolic liability due to sulfur oxidation .

Positional Isomerism: 3-CF3 vs. 2-CF3 Benzamide

The positional isomer N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide (mentioned in ) highlights the impact of trifluoromethyl group placement. The 3-CF3 isomer (target compound) may exhibit distinct electronic and steric effects compared to the 2-CF3 variant, influencing binding affinity to biological targets .

Physicochemical and Functional Implications

- Metabolic Stability : The absence of thioether groups (vs. compounds) may confer greater resistance to oxidative metabolism .

- Bioactivity: While specific data are unavailable, the tetrahydroquinoline-2-one scaffold is associated with kinase inhibition or GPCR modulation in related compounds, suggesting plausible therapeutic avenues for the target molecule .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structure combines a tetrahydroquinoline moiety with a trifluoromethylbenzamide group, contributing to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H24F3N2O |

| Molecular Weight | 396.44 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Å |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

This compound exhibits its biological effects primarily through interactions with specific molecular targets within cells. It is believed to inhibit various enzymes involved in critical cellular processes such as:

- DNA Replication : The compound may disrupt DNA synthesis in cancer cells.

- Cell Signaling Pathways : It can modulate pathways related to apoptosis and cell survival.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways . The compound's mechanism involves the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors.

Neuroprotective Effects

Another area of interest is its neuroprotective effects. Studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage. This protection is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the efficacy of the compound against MCF-7 breast cancer cells.

- Findings : The compound exhibited an IC50 value of approximately 5 µM, indicating potent antiproliferative activity. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to control groups .

- Neuroprotection in Animal Models :

Q & A

Q. What experimental designs validate target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.